3-Aminopyridazine, HCl
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Overview
Description
3-Aminopyridazine hydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of the amino group at the third position of the pyridazine ring is a key structural feature that allows for further chemical modifications and interactions with biological targets .
Preparation Methods
The synthesis of 3-aminopyridazine hydrochloride can be achieved through various methods. One common approach involves the reaction of maleic hydrazide with phosphorus oxychloride to produce 3,6-dichloropyridazine. This intermediate is then heated with a solution of ammonia in ethanol to yield 3-amino-6-chloropyridazine. Finally, catalytic hydrogenolysis replaces the chlorine atom with hydrogen, resulting in 3-aminopyridazine, which can be isolated as the hydrochloride salt .
Chemical Reactions Analysis
3-Aminopyridazine hydrochloride undergoes various chemical reactions that allow for the synthesis of a wide range of compounds with potential biological activities. These reactions include:
Acylation: Introduction of an acyl group.
Amination: Addition of an amino group.
Cyclization: Formation of a ring structure.
For instance, 3-amino-5-arylpyridazine-4-carbonitriles can be synthesized through a one-pot three-component reaction involving malononitrile, arylglyoxals, and hydrazine hydrate. The reactivity of 3-aminopyridazine hydrochloride with different reagents leads to the formation of new 3-substituted aminopyridazine derivatives with antimicrobial properties.
Scientific Research Applications
3-Aminopyridazine hydrochloride has garnered interest due to its potential as an antitumor agent. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound’s unique structure allows for further chemical modifications, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
The pyridazine ring in 3-aminopyridazine hydrochloride is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties contribute to its unique applications in molecular recognition and drug-target interactions . The compound’s mechanism of action involves interactions with specific molecular targets and pathways, although detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
3-Aminopyridazine hydrochloride can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine, relugolix, and deucravacitinib . These compounds share the pyridazine core but differ in their substituents and biological activities. The unique structural features of 3-aminopyridazine hydrochloride, particularly the amino group at the third position, distinguish it from other similar compounds and contribute to its diverse applications in scientific research .
Properties
Molecular Formula |
C4H6ClN3 |
---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
hydron;pyridazin-3-amine;chloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H |
InChI Key |
GCRUEXFJNQVIJM-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=NN=C1)N.[Cl-] |
Origin of Product |
United States |
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